5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative
Precursor to the highly potent and selective ligand for the α4β2 nicotinic receptor, 5-Iodo-A-85380. Suitable for radioiodination.
Brand Name:
Vulcanchem
CAS No.:
213766-21-3
VCID:
VC0004371
InChI:
InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1
SMILES:
CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C
Molecular Formula:
C17H28N2O3Sn
Molecular Weight:
427.1 g/mol
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative
CAS No.: 213766-21-3
Inhibitors
VCID: VC0004371
Molecular Formula: C17H28N2O3Sn
Molecular Weight: 427.1 g/mol
CAS No. | 213766-21-3 |
---|---|
Product Name | 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative |
Molecular Formula | C17H28N2O3Sn |
Molecular Weight | 427.1 g/mol |
IUPAC Name | tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1 |
Standard InChIKey | HHNYNAVVSDTMQD-HZAYLZKLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C |
SMILES | CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C |
Description | Precursor to the highly potent and selective ligand for the α4β2 nicotinic receptor, 5-Iodo-A-85380. Suitable for radioiodination. |
Synonyms | (2S)-2-[[[5-(Trimethylstannyl)-3-pyridinyl]oxy]methyl]-1-azetidinecarboxylic acid, t-butyl ester |
PubChem Compound | 10574471 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume